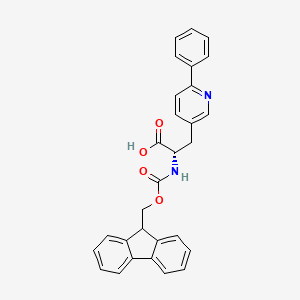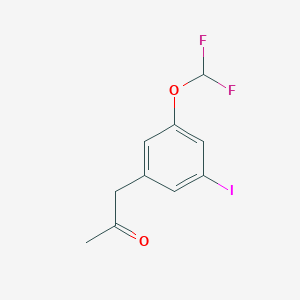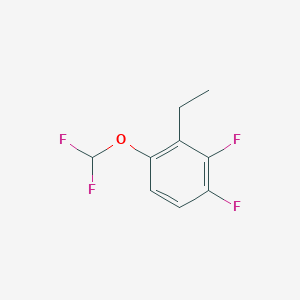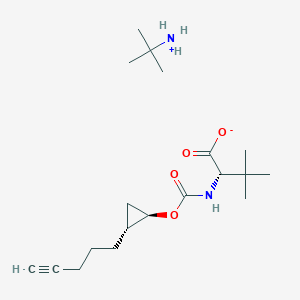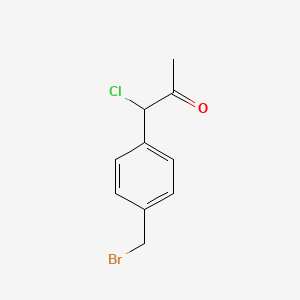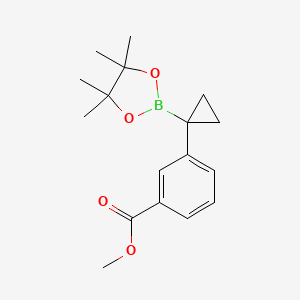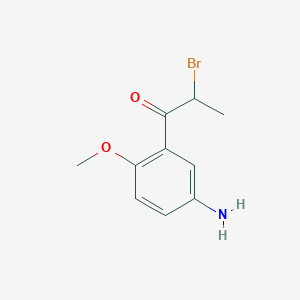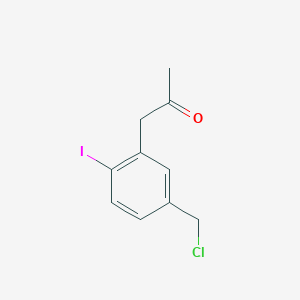
1-(5-(Chloromethyl)-2-iodophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(Chloromethyl)-2-iodophenyl)propan-2-one is an organic compound that features a chloromethyl group and an iodine atom attached to a phenyl ring, with a propan-2-one moiety
Preparation Methods
The synthesis of 1-(5-(Chloromethyl)-2-iodophenyl)propan-2-one typically involves multi-step organic reactions. One common synthetic route includes the halogenation of a precursor phenyl compound, followed by the introduction of the propan-2-one group. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial to achieving high yields and purity. Industrial production methods may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(5-(Chloromethyl)-2-iodophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl and iodine groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Addition Reactions: The phenyl ring can undergo electrophilic addition reactions, especially in the presence of strong acids or bases.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-(Chloromethyl)-2-iodophenyl)propan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of halogenated phenyl compounds on biological systems.
Medicine: Research into its potential therapeutic properties, such as antifungal or antibacterial activity, is ongoing.
Industry: It may be utilized in the production of specialty chemicals and materials with specific desired properties.
Mechanism of Action
The mechanism by which 1-(5-(Chloromethyl)-2-iodophenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloromethyl and iodine groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The propan-2-one moiety may also interact with active sites, altering the compound’s overall biological activity.
Comparison with Similar Compounds
Similar compounds to 1-(5-(Chloromethyl)-2-iodophenyl)propan-2-one include other halogenated phenyl ketones, such as:
- 1-(4-Chlorophenyl)-2-propanone
- 1-(4-Iodophenyl)-2-propanone
- 1-(5-Bromomethyl)-2-iodophenyl)propan-2-one
These compounds share structural similarities but differ in the specific halogen groups attached to the phenyl ring
Properties
Molecular Formula |
C10H10ClIO |
|---|---|
Molecular Weight |
308.54 g/mol |
IUPAC Name |
1-[5-(chloromethyl)-2-iodophenyl]propan-2-one |
InChI |
InChI=1S/C10H10ClIO/c1-7(13)4-9-5-8(6-11)2-3-10(9)12/h2-3,5H,4,6H2,1H3 |
InChI Key |
BTSUCSPRDKHOES-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)CCl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


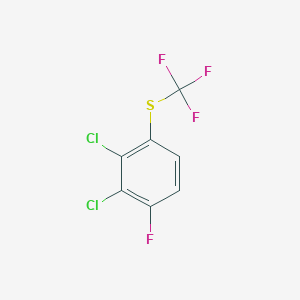
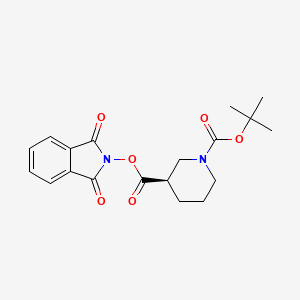
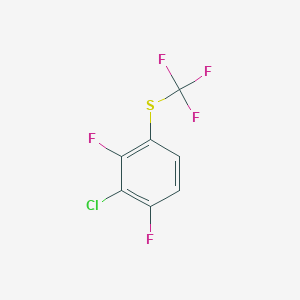
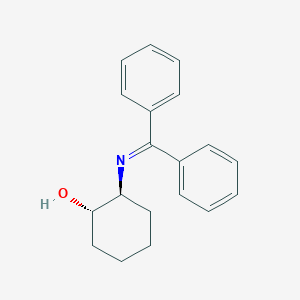
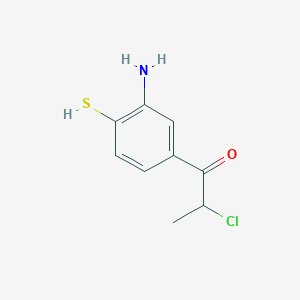
![(1S,6S,8R,10R,14S)-14-hydroxy-8,14-dimethyl-5-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradecan-4-one](/img/structure/B14044663.png)
